molecular formula C42H51Cl2N11O8 B12425480 SHP2 protein degrader-1

SHP2 protein degrader-1

Numéro de catalogue: B12425480
Poids moléculaire: 908.8 g/mol
Clé InChI: PVZCLGQITBYVPH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of SHP2 protein degrader-1 involves the design and creation of proteolysis targeting chimeras (PROTACs) using a SHP2 allosteric inhibitor as the warhead. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification techniques, and quality control measures to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: SHP2 protein degrader-1 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .

Applications De Recherche Scientifique

While the provided search results do not contain information about a compound specifically named "SHP2 protein degrader-1," they do offer detailed insights into the applications of SHP2 degraders in general, with a focus on the compound P9 .

SHP2 (Src Homology 2 domain-containing phosphatase 2) is a protein tyrosine phosphatase that is essential for the complete activation of the Ras/MAPK pathway, which is activated by receptor tyrosine kinases (RTKs). Because RTKs are frequently amplified or mutated in human cancer, SHP2 has become an appealing target for cancer therapy .

P9: A Novel SHP2 Degrader

P9 is a proteolysis targeting chimera (PROTAC) that has demonstrated promising results as a SHP2 degrader . PROTACs work by inducing the degradation of a target protein, offering a potential advantage over traditional inhibitors by eliminating any residual activity of the target protein .

Key features of P9 :

  • Efficacy: P9 induces efficient degradation of SHP2 with a DC50 value of 35.2 ± 1.5 nM in a concentration- and time-dependent manner.
  • Mechanism: P9 -mediated SHP2 degradation requires the recruitment of E3 ligase and is ubiquitination- and proteasome-dependent.
  • Anti-tumor activity: P9 shows improved anti-tumor activity in several cancer cell lines compared to its parent allosteric inhibitor.
  • In vivo efficacy: Administration of P9 leads to nearly complete tumor regression in a xenograft mouse model due to robust SHP2 depletion and suppression of phospho-ERK1/2 in the tumor.
  • Selectivity: P9 shows high selectivity for SHP2 over other PTP family members.

Scientific Research Applications

  • Cancer Therapy
    • P9 has shown improved anti-tumor activity in a number of cancer cell lines compared to its parent allosteric inhibitor .
    • In a xenograft mouse model, administration of P9 resulted in nearly complete tumor regression due to robust SHP2 depletion and suppression of phospho-ERK1/2 in the tumor .
    • P9 effectively suppresses tumor growth in a KYSE-520 xenograft mice model .
    • Small molecule-induced degradation of SHP2 may be an effective therapeutic strategy for human cancers, especially those with a KRAS-mutation .
  • Understanding SHP2 Biology
    • P9 can serve as a new chemical tool to study SHP2 biology .
    • SHP2 degraders can be used as unique tools to explore and target phosphatase-independent functions of SHP2 .
  • Overcoming Resistance Mechanisms
    • PROTACs, like P9 , have the potential to overcome resistance mechanisms in cancer .
    • By degrading the target protein, PROTACs eliminate any residual activity of the target protein associated with the inhibitor-bound state .
  • Targeting ERK-Dependent Cancers
    • SHP2 PROTACs serve as an alternative strategy for targeting ERK-dependent cancers .
  • Development of Novel Therapeutics
    • P9 can serve as a starting point for the development of novel therapeutics targeting SHP2 .

Case Study: P9 in a Xenograft Mouse Model

In a study using a KYSE-520 xenograft mouse model, P9 demonstrated significant anti-tumor activity . Mice treated with P9 at 50 mg/kg showed nearly complete tumor regression, and the compound was well tolerated at doses of 25 mg/kg and 50 mg/kg . Western blots showed that SHP2 and pERK1/2 levels were significantly reduced in tumor homogenates after P9 treatment, indicating that the degrader attenuates tumor growth by inducing degradation of SHP2 and inhibiting the RAS/ERK1/2 signaling pathway .

Data Tables

The search results provide some quantitative data regarding the efficacy and selectivity of P9 :

  • DC50 for SHP2 degradation: 35.2 ± 1.5 nM
  • IC50 for SHP2: 95 nM
  • P9 shows no significant inhibition towards other PTPs even at up to 10 µM concentration .

Comparison with Other SHP2 Degraders

Comparaison Avec Des Composés Similaires

Activité Biologique

SHP2 (Src homology 2 domain-containing phosphatase 2) is a critical regulator in various signaling pathways, particularly those associated with receptor tyrosine kinases (RTKs) and the RAS-MAPK pathway. Dysregulation of SHP2 is implicated in numerous cancers and developmental disorders, making it an attractive target for therapeutic intervention. The development of small-molecule degraders, particularly proteolysis-targeting chimeras (PROTACs), has emerged as a promising strategy to selectively degrade SHP2. This article focuses on the biological activity of the compound known as SHP2 protein degrader-1, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

SHP2 protein degraders operate through a mechanism that involves the recruitment of E3 ligases to facilitate ubiquitination and subsequent proteasomal degradation of the target protein. For instance, studies have demonstrated that SHP2 degraders like P9 and SHP2-D26 utilize this mechanism effectively:

  • Ubiquitination : The binding of SHP2 degrader compounds to SHP2 induces a conformational change that allows the E3 ligase to attach ubiquitin molecules to SHP2, marking it for degradation by the proteasome .
  • Proteasomal Degradation : The ubiquitinated SHP2 is then recognized by the 26S proteasome, leading to its degradation and a reduction in SHP2 levels within the cell .

Efficacy and Biological Activity

The efficacy of SHP2 protein degraders has been rigorously evaluated in various studies. Here are some key findings:

  • Potency : The compound P9 has shown a DC50 (the concentration required for 50% degradation) of approximately 35.2 nM, indicating high potency in degrading SHP2 within cancer cell lines .
  • Time-Dependent Degradation : In vitro studies have demonstrated that over 90% of SHP2 can be degraded within 6 hours of treatment with P9, achieving maximal degradation by 16 hours .
  • Selectivity : P9 exhibits selectivity for SHP2 over other protein tyrosine phosphatases (PTPs), with no significant inhibition observed against other PTP family members at concentrations up to 10 µM .

Comparative Analysis of Degraders

To provide a clearer understanding of the biological activity of various SHP2 degraders, a comparative analysis is presented in Table 1 below.

DegraderDC50 (nM)Max Degradation TimeSelectivityMechanism
P935.2 ± 1.516 hoursHighUbiquitination and proteasomal degradation
SHP2-D26Not specifiedNot specifiedModerateSimilar mechanism to P9
E2B_aCS3Not specified~24 hoursModerateUtilizes E3 ligase for degradation

Case Study 1: Efficacy in Cancer Models

In xenograft mouse models, administration of P9 resulted in nearly complete tumor regression due to robust SHP2 depletion and suppression of downstream signaling pathways such as phospho-ERK1/2 . This highlights the potential for SHP2 degraders not only as research tools but also as viable therapeutic agents.

Case Study 2: In Vitro Studies

In vitro experiments using U2OS cells demonstrated that E2B_aCS3 could achieve up to 90% degradation of SHP2 within 24 hours. This compound was shown to outperform traditional inhibitors by rapidly reducing SHP2 levels, thus providing insights into its potential application in cancer therapy .

Propriétés

Formule moléculaire

C42H51Cl2N11O8

Poids moléculaire

908.8 g/mol

Nom IUPAC

4-[2-[2-[2-[2-[2-[4-[[[1-[6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl]-4-methylpiperidin-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C42H51Cl2N11O8/c1-42(10-13-53(14-11-42)33-25-47-37(38(45)49-33)29-5-2-6-30(43)36(29)44)48-24-27-26-54(52-51-27)15-17-61-19-21-63-23-22-62-20-18-60-16-12-46-31-7-3-4-28-35(31)41(59)55(40(28)58)32-8-9-34(56)50-39(32)57/h2-7,25-26,32,46,48H,8-24H2,1H3,(H2,45,49)(H,50,56,57)

Clé InChI

PVZCLGQITBYVPH-UHFFFAOYSA-N

SMILES canonique

CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)NCC4=CN(N=N4)CCOCCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.